molecular formula C24H16ClF2N3O B2618974 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-90-8

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2618974
CAS RN: 901030-90-8
M. Wt: 435.86
InChI Key: LUOLVFPYOSABGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline, also known as CP-673451, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been shown to possess a wide range of biological activities.

Mechanism of Action

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline acts as a competitive inhibitor of VEGFR-2 and PDGFR, preventing the activation of downstream signaling pathways that promote angiogenesis. This inhibition leads to a reduction in blood vessel formation, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-angiogenic activity, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is its high potency and selectivity for VEGFR-2 and PDGFR. This allows for more precise and targeted inhibition of angiogenesis, which can be especially beneficial in cancer research. However, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline. One area of research is the development of more effective methods for delivering 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline to tumors, such as through the use of nanoparticles or targeted drug delivery systems. Another area of research is the investigation of the potential use of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline in combination with other anti-cancer therapies, such as immunotherapy or gene therapy. Additionally, further studies are needed to better understand the mechanisms underlying the anti-cancer effects of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline and to identify potential biomarkers for predicting patient response to this compound.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline involves the reaction of 4-chloroaniline with 4-ethoxybenzaldehyde and 4,6-difluoro-2-(methylsulfonyl)pyrimidine in the presence of a catalyst. The resulting product is then purified using various methods, such as column chromatography and recrystallization.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been found to exhibit potent inhibitory activity against various kinases, including the vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR). These kinases are involved in the regulation of angiogenesis, which is the formation of new blood vessels. Therefore, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in cancer research, as tumor growth and metastasis are highly dependent on angiogenesis.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLVFPYOSABGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.